
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material sciences. TTA-A2 is a synthetic compound that was first synthesized in 2014 by a group of researchers led by Dr. Jing Zhao at the University of Pittsburgh. Since then, several studies have been conducted to investigate the properties and potential applications of TTA-A2.
Mécanisme D'action
The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide is not fully understood. However, studies have shown that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide can inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in cancer cell growth and inflammation. N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has also been found to induce apoptosis in cancer cells. In addition, N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has been found to have anti-oxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide is its potential to be used as an anti-cancer drug. N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has been found to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide also has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. However, one of the limitations of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide is its toxicity. Studies have shown that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide can be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for research on N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide. One area of research is to investigate the potential of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide as an anti-cancer drug. Further studies are needed to determine the efficacy and safety of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide in animal models and clinical trials. Another area of research is to investigate the potential of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide as an anti-inflammatory drug. Studies are needed to determine the efficacy and safety of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide in treating inflammatory diseases in animal models and clinical trials. Finally, research is needed to investigate the potential of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide in other fields, such as material sciences and agriculture.
Méthodes De Synthèse
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide involves a multi-step process that starts with the reaction of 3-bromothiophene with sodium azide to form 3-azidothiophene. This intermediate is then reacted with propargyl alcohol in the presence of copper (I) chloride to form 3-(prop-2-yn-1-yloxy)thiophene. The final step involves the reaction of 3-(prop-2-yn-1-yloxy)thiophene with 4-((2-chloroethoxy)methyl)-2-methoxyphenol in the presence of potassium carbonate to form N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide.
Applications De Recherche Scientifique
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Several studies have shown that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-4-2-3-5-15(12)22-10-16(21)17-8-13-9-20(19-18-13)14-6-7-23-11-14/h2-7,9,11H,8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLHNVFAUGHQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-amine](/img/structure/B2950690.png)
![Methyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2950691.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2950693.png)
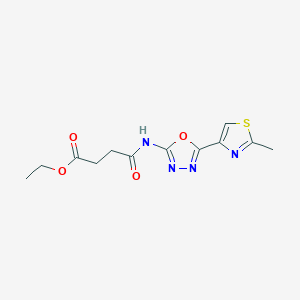
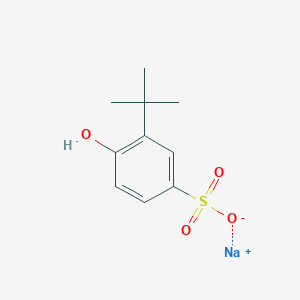
![3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2950698.png)
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2950699.png)
![N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950700.png)
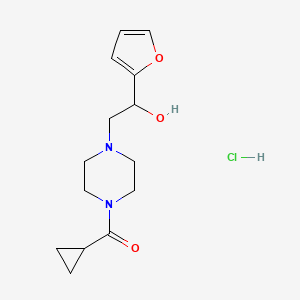
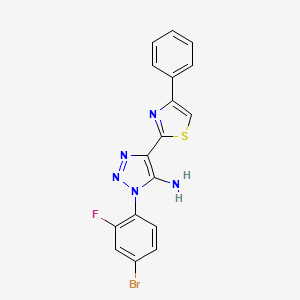
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2950706.png)
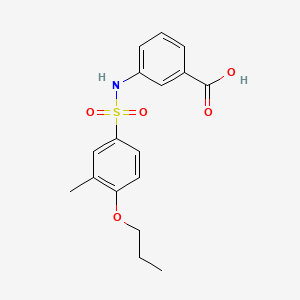

![(5-Methyl-1,2-oxazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2950713.png)